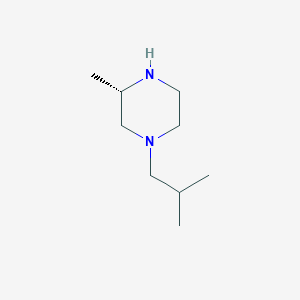
(3S)-3-methyl-1-(2-methylpropyl)piperazine
Vue d'ensemble
Description
(3S)-3-methyl-1-(2-methylpropyl)piperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3S)-3-methyl-1-(2-methylpropyl)piperazine is a compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₂₀N₂, with a molecular weight of approximately 156.27 g/mol. The structure consists of a piperazine ring with a methyl group and an isobutyl side chain, which contributes to its biological activity.
Research indicates that piperazine derivatives, including this compound, exhibit their biological effects through multiple mechanisms:
- Receptor Interaction : Piperazines often act as modulators or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in psychiatric disorders.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF), which are involved in inflammatory processes and tissue remodeling .
1. Antidepressant and Anxiolytic Effects
Piperazine derivatives have been studied for their potential antidepressant and anxiolytic properties. The interaction with serotonin receptors is believed to mediate these effects. For instance, compounds structurally related to this compound have shown promise in preclinical models for reducing anxiety-like behaviors.
2. Anticancer Properties
Research indicates that piperazine compounds can inhibit cancer cell proliferation. The inhibition of MMPs by this compound may contribute to its anticancer activity by preventing tumor invasion and metastasis .
3. Anti-inflammatory Effects
The ability of this compound to inhibit TNF production suggests potential applications in treating inflammatory diseases such as arthritis and sepsis. By modulating inflammatory pathways, it may help alleviate symptoms associated with these conditions .
Case Studies
Several studies have highlighted the biological activities of piperazine derivatives:
- Study on Antidepressant Activity : A study evaluated the effects of various piperazine derivatives on behavior in rodent models. Results indicated that certain derivatives significantly reduced depressive-like behaviors compared to controls, suggesting a potential therapeutic role for this compound in mood disorders.
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. Further investigations are needed to explore its efficacy in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | MMP inhibition | |
| Anti-inflammatory | TNF inhibition |
Table 2: Comparison with Other Piperazine Derivatives
Propriétés
IUPAC Name |
(3S)-3-methyl-1-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGCMSHAHLFEH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















